

# Glovadalen: A Comparative Analysis Against Existing Parkinson's Disease Therapies

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides a detailed comparison of the investigational drug **Glovadalen** (UCB-0022) with established first-line and adjunctive therapies for Parkinson's disease (PD), including Levodopa, Dopamine Agonists, and Monoamine Oxidase B (MAO-B) Inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available clinical and preclinical data.

# **Executive Summary**

Glovadalen is an orally administered, brain-penetrant small molecule that acts as a positive allosteric modulator (PAM) of the dopamine D1 receptor.[1][2] This novel mechanism of action aims to enhance the brain's natural dopaminergic signaling without the direct, continuous stimulation characteristic of dopamine agonists.[2][3] Phase 2 clinical trial data suggests that Glovadalen may effectively reduce motor fluctuations ("OFF" time) in patients with advanced Parkinson's disease, with a favorable side effect profile compared to some existing treatments. [1] This guide will dissect these findings, presenting a comparative view of efficacy, mechanism of action, and safety.

# **Comparative Efficacy**

The primary goal of symptomatic Parkinson's therapy is to improve motor function and reduce "OFF" time, periods when symptoms return between medication doses. The following table summarizes the efficacy of **Glovadalen** in comparison to standard therapies.



| Therapy Class      | Drug(s)                    | Primary Efficacy<br>Endpoint(s)                                                                 | Key Findings                                                                                                                                                                                         |
|--------------------|----------------------------|-------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| D1 PAM             | Glovadalen                 | Reduction in average<br>daily "OFF" time                                                        | The Phase 2 ATLANTIS trial showed a statistically significant greater reduction in "OFF" hours per day for patients receiving Glovadalen compared to placebo over 10 weeks.[1]                       |
| Dopamine Precursor | Levodopa/Carbidopa         | Improvement in Unified Parkinson's Disease Rating Scale (UPDRS) scores; Reduction in "OFF" time | Considered the most effective symptomatic treatment for PD, significantly improving motor symptoms.[4][5] Long-term use is associated with motor fluctuations and dyskinesias.[5][6]                 |
| Dopamine Agonists  | Pramipexole,<br>Ropinirole | Improvement in UPDRS scores; Used as monotherapy in early PD or as adjunct to Levodopa          | Effective in improving motor symptoms and can delay the need for Levodopa.[1][7] Less potent than Levodopa and associated with side effects like hallucinations and impulse control disorders.[8][9] |
| MAO-B Inhibitors   | Selegiline, Rasagiline     | Modest improvement in motor symptoms (UPDRS scores); Reduction in "OFF"                         | Provide mild<br>symptomatic benefit<br>as monotherapy in<br>early PD and can                                                                                                                         |







time as adjunct therapy

reduce "OFF" time when used with Levodopa.[3][10] Generally welltolerated.[11]

## **Mechanism of Action: A Comparative Overview**

The therapeutic approaches to Parkinson's disease are diverse, primarily focusing on restoring dopaminergic function. **Glovadalen** introduces a new strategy by modulating the sensitivity of the dopamine D1 receptor.

- Glovadalen (D1 PAM): Glovadalen binds to an allosteric site on the D1 receptor, a location distinct from the dopamine binding site. This binding increases the receptor's affinity and/or efficacy for endogenous dopamine.[12] In essence, it enhances the natural dopaminergic signal only when dopamine is present, which may reduce the risk of receptor overstimulation.[1]
- Levodopa: As a metabolic precursor to dopamine, Levodopa crosses the blood-brain barrier and is converted into dopamine by enzymes in the brain, directly replenishing the depleted neurotransmitter.[4]
- Dopamine Agonists: These drugs mimic the action of dopamine by directly binding to and activating dopamine receptors (primarily D2 and D3).[9][13]
- MAO-B Inhibitors: These agents prevent the breakdown of dopamine in the brain by inhibiting the monoamine oxidase B enzyme, thereby increasing the availability of dopamine at the synapse.[3][10]

# **Signaling Pathway Diagrams**





Click to download full resolution via product page

Caption: Glovadalen's Positive Allosteric Modulation of the D1 Receptor.





Click to download full resolution via product page

Caption: Mechanisms of Levodopa, Dopamine Agonists, and MAO-B Inhibitors.

# **Experimental Protocols**

A summary of the experimental designs for the pivotal trials of **Glovadalen** and representative trials for existing therapies is provided below.

## Glovadalen: Phase 2 ATLANTIS Study (NCT06055985)

- Study Design: A multicenter, double-blind, placebo-controlled, randomized, parallel-group trial.[3]
- Participants: 207 patients with a Parkinson's diagnosis for at least 5 years, experiencing significant daily motor fluctuations, and on a stable dose of Levodopa.[3] Ages ranged from 35 to 85 years with modified Hoehn and Yahr stages I-III during "ON" states.[3]



- Intervention: Participants were randomized to receive either a low dose of Glovadalen, a
  high dose of Glovadalen, or a placebo, administered orally as an adjunct to their standard
  care.[3] The study consisted of a 2-week titration period, an 8-week maintenance period, and
  a 2-week safety follow-up.[3]
- Primary Outcome: Change from baseline in the average number of hours per day spent in the "OFF" state, assessed by a patient-completed diary over 3 consecutive days.[3]
- Secondary Outcomes: Incidence of treatment-emergent adverse events (TEAEs) and serious adverse events (SAEs).[3]

### Levodopa: LEAP Study (ISRCTN30518857)

- Study Design: A multicenter, double-blind, placebo-controlled, delayed-start trial.
- Participants: 445 patients with early-stage Parkinson's disease.
- Intervention: An "early-start" group received Levodopa/Carbidopa (100mg/25mg three times daily) for 80 weeks. A "delayed-start" group received a placebo for 40 weeks, followed by Levodopa/Carbidopa for 40 weeks.
- Primary Outcome: The difference in the mean total Unified Parkinson's Disease Rating Scale (UPDRS) scores between the two groups at 80 weeks.

# Dopamine Agonists & MAO-B Inhibitors: Representative Trial Designs

- Study Design: Typically randomized, double-blind, placebo-controlled trials. They can be designed as monotherapy studies in early-stage PD or as adjunctive therapy trials in patients already taking Levodopa and experiencing motor fluctuations.
- Participants: Patients with a diagnosis of idiopathic Parkinson's disease, often stratified by disease stage (early or advanced).
- Intervention: The investigational drug (a dopamine agonist or MAO-B inhibitor) is compared against a placebo. In adjunctive trials, all participants continue their baseline Levodopa therapy.



 Primary Outcome: The primary endpoint is typically the mean change from baseline in the total UPDRS score (or specifically the motor score, UPDRS Part III). For adjunctive therapies, a key primary endpoint is often the change in daily "OFF" time.

## **Experimental Workflow Diagram**



Click to download full resolution via product page

**Caption:** A generalized workflow for adjunctive therapy clinical trials in Parkinson's disease.

# **Safety and Tolerability**

A critical aspect of any new therapy is its safety profile. **Glovadalen**'s mechanism suggests a potential for improved tolerability over existing dopaminergic treatments.



| Therapy Class                 | Common Side Effects                                                                                                                                                                                           |  |
|-------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| D1 PAM (Glovadalen)           | In the Phase 2 ATLANTIS trial, dopaminergic-related adverse events did not differ significantly from placebo. Notably, there were no reported cases of hallucinations, confusion, hypotension, or syncope.[1] |  |
| Dopamine Precursor (Levodopa) | Nausea, dizziness, orthostatic hypotension.  Long-term use can lead to dyskinesias (involuntary movements) and motor fluctuations.  [4]                                                                       |  |
| Dopamine Agonists             | Nausea, somnolence (including sudden sleep attacks), orthostatic hypotension, hallucinations, and impulse control disorders (e.g., compulsive gambling, shopping).[9][13][14]                                 |  |
| MAO-B Inhibitors              | Nausea, dry mouth, lightheadedness, constipation, and insomnia. Can worsen dyskinesia when used with Levodopa.[3]                                                                                             |  |

### Conclusion

Glovadalen represents a promising new approach to the symptomatic treatment of Parkinson's disease. Its novel mechanism as a D1 receptor positive allosteric modulator offers the potential for effective reduction of "OFF" time with a favorable safety profile, particularly concerning common dopaminergic side effects. While Levodopa remains the gold standard for motor symptom control, Glovadalen's performance in the ATLANTIS trial suggests it could become a valuable adjunctive therapy. Further large-scale, long-term studies are necessary to fully elucidate its efficacy and safety in a broader patient population and to compare it directly with other adjunctive therapies. The data presented in this guide underscores the potential of Glovadalen to address some of the unmet needs in the management of advanced Parkinson's disease.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Protocol of a randomised delayed-start double-blind placebo-controlled multi-centre trial for Levodopa in EArly Parkinson's disease: the LEAP-study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 4. prsneurosciences.com [prsneurosciences.com]
- 5. New Parkinson's Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. neurologylive.com [neurologylive.com]
- 8. researchgate.net [researchgate.net]
- 9. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]
- 10. ovid.com [ovid.com]
- 11. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 12. Allosteric modulator Wikipedia [en.wikipedia.org]
- 13. neurology.org [neurology.org]
- 14. Glovadalen (UCB0022) | UCB [ucb.com]
- To cite this document: BenchChem. [Glovadalen: A Comparative Analysis Against Existing Parkinson's Disease Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620572#efficacy-of-glovadalen-compared-to-existing-parkinson-s-therapies]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com